molecular formula C17H18N2O2 B7585990 [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone

[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone

Katalognummer: B7585990
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: XNNSSUNANYNKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a quinoxaline derivative that has shown promise in the fields of neuroscience, pharmacology, and medicinal chemistry. In

Wirkmechanismus

The mechanism of action of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone involves its selective antagonistic activity at the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in several neurological processes such as learning and memory. The compound binds to a specific site on the receptor and blocks its activity, which can lead to a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have a high affinity for the NMDA receptor and to selectively block its activity. This can lead to a reduction in the symptoms of neurological disorders such as pain, depression, and anxiety. The compound has also been shown to have a good safety profile in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone in lab experiments include its potent and selective antagonistic activity at the NMDA receptor, its good safety profile, and its potential use in the treatment of several neurological disorders. However, the limitations include the multi-step synthesis method, the low overall yield, and the need for further studies to determine its efficacy and safety in humans.

Zukünftige Richtungen

There are several future directions for the study of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone. One potential direction is to explore its potential use in the treatment of other neurological disorders such as epilepsy and stroke. Another direction is to investigate its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to determine its efficacy and safety in humans.

Synthesemethoden

The synthesis of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone involves a multi-step process that has been described in several scientific publications. The first step involves the reaction of furan-3-carboxaldehyde with cyclopropylmethylamine to form a Schiff base. This Schiff base is then reacted with 2,3-dichloroquinoxaline in the presence of a base to form the desired product. The overall yield of this synthesis method has been reported to be around 50%.

Wissenschaftliche Forschungsanwendungen

[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone has been studied for its potential use in various scientific research applications. One of the most promising areas of research has been in the field of neuroscience. The compound has been shown to have potent and selective antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, which is involved in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use in the treatment of pain, depression, and anxiety.

Eigenschaften

IUPAC Name

[4-(cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(14-7-10-21-12-14)19-9-8-18(11-13-5-6-13)15-3-1-2-4-16(15)19/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNSSUNANYNKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(C3=CC=CC=C32)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.